molecular formula C7H6BrNO3 B056829 2-Bromo-3-methyl-4-nitrophenol CAS No. 123874-20-4

2-Bromo-3-methyl-4-nitrophenol

Cat. No. B056829
Key on ui cas rn: 123874-20-4
M. Wt: 232.03 g/mol
InChI Key: HTUNRWSWIRFPQX-UHFFFAOYSA-N
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Patent
US07812017B2

Procedure details

2-Bromo-3-methyl-4-nitro-phenol, (100 g, 0.43 mol, Intermediate 72) was dissolved in acetone (500 mL), grinded K2CO3, 119 g (0.86 mol) and methyl iodide, 83 g (0.59 mol) were added and the reaction mixture was heated at reflux for one hour. The suspension was filtered and the solvent was removed at reduced pressure to give a brown spontaneously crystallizing oil that was used directly in the next synthetic step. Quantitative yield. The crude methoxy ether, 106 g (0.43 mol) was dissolved in dry DMF (350 mL), dimethylformamid dimethylacetal[DMFDMA], 103 g (0.87 mol) was added and the reaction was heated and stirred at 90° C. for two days. During the next three days were each day a portion of DMFDMA, 20 g (0.17 mol) added while the mixture was continued to be heated. The solvent was removed at reduced pressure and the black/red oily residue was dissolved in HOAc (300 mL). The viscous solution was carefully added to a well stirred suspension of iron powder, 72 g (1.3 mol) in warm HOAc (700 mL) at such rate the exothermic reaction allowed. The thick reaction mixture was heated at reflux for one hour, the solids were filtered of and the solvent was removed at reduced pressure. The black residue was dissolved in warm CHCl3 (700 mL), heptane (600 mL) and 50 g of silica gel was added, the mixture was filtered through a pad of silica, washed with 50/50 CHC13/heptane and the solvent was again removed at reduced pressure. The black residue was chromatographed on a column of silica with petroleum ether/EtOAc 90/10 as eluent to give 14.9 g (15%) of the target compound as a olive green solid. MS (ESI+) for C9H8BrNO m/z 226/228 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 72
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
15%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH3:8])=[C:6]([N+:9]([O-])=O)[CH:5]=[CH:4][C:3]=1O.[C:13]([O-:16])([O-])=O.[K+].[K+].[CH3:19]I>CC(C)=O>[Br:1][C:2]1[C:3]([O:16][CH3:13])=[CH:4][CH:5]=[C:6]2[C:7]=1[CH:8]=[CH:19][NH:9]2 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC(=C1C)[N+](=O)[O-])O
Name
Intermediate 72
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred at 90° C. for two days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown
CUSTOM
Type
CUSTOM
Details
spontaneously crystallizing oil that
DISSOLUTION
Type
DISSOLUTION
Details
The crude methoxy ether, 106 g (0.43 mol) was dissolved in dry DMF (350 mL)
ADDITION
Type
ADDITION
Details
dimethylformamid dimethylacetal[DMFDMA], 103 g (0.87 mol) was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
WAIT
Type
WAIT
Details
During the next three days were each day
Duration
3 d
ADDITION
Type
ADDITION
Details
a portion of DMFDMA, 20 g (0.17 mol) added while the mixture
TEMPERATURE
Type
TEMPERATURE
Details
to be heated
CUSTOM
Type
CUSTOM
Details
The solvent was removed at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the black/red oily residue was dissolved in HOAc (300 mL)
ADDITION
Type
ADDITION
Details
The viscous solution was carefully added to a well
STIRRING
Type
STIRRING
Details
stirred
ADDITION
Type
ADDITION
Details
suspension of iron powder, 72 g (1.3 mol) in warm HOAc (700 mL) at such rate
CUSTOM
Type
CUSTOM
Details
the exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
The thick reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the solids were filtered of and the solvent
CUSTOM
Type
CUSTOM
Details
was removed at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The black residue was dissolved in warm CHCl3 (700 mL)
ADDITION
Type
ADDITION
Details
heptane (600 mL) and 50 g of silica gel was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a pad of silica
WASH
Type
WASH
Details
washed with 50/50 CHC13/heptane
CUSTOM
Type
CUSTOM
Details
the solvent was again removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
The black residue was chromatographed on a column of silica with petroleum ether/EtOAc 90/10 as eluent

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
BrC1=C2C=CNC2=CC=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 14.9 g
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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